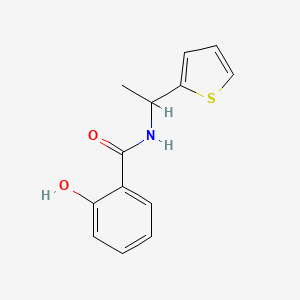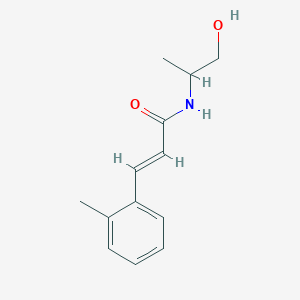
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide: is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a hydroxypropan-2-yl group and an o-tolyl group attached to the acrylamide backbone, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with a hydroxypropan-2-yl group and an o-tolyl group. Common synthetic routes may include:
Acrylamide Formation: The initial step involves the formation of the acrylamide backbone through the reaction of an acrylate or acrylonitrile with ammonia or an amine.
Substitution Reaction: The hydroxypropan-2-yl group can be introduced via a substitution reaction using a suitable alcohol or epoxide.
Aromatic Substitution: The o-tolyl group can be introduced through an aromatic substitution reaction using a suitable aromatic compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide backbone can be reduced to form the corresponding amine.
Substitution: The aromatic o-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Scientific Research Applications
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide may have various applications in scientific research, including:
Chemistry: Used as a monomer or intermediate in the synthesis of polymers and other complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty materials or as a chemical additive.
Mechanism of Action
The mechanism of action of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxypropan-2-yl and o-tolyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
n-(1-Hydroxypropan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(m-tolyl)acrylamide: Similar structure but with a meta-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(p-tolyl)acrylamide: Similar structure but with a para-tolyl group.
Uniqueness
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide is unique due to the specific positioning of the o-tolyl group, which may influence its chemical reactivity and physical properties compared to its isomers.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-4-6-12(10)7-8-13(16)14-11(2)9-15/h3-8,11,15H,9H2,1-2H3,(H,14,16)/b8-7+ |
InChI Key |
LHOCIRAREVNAKF-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NC(C)CO |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


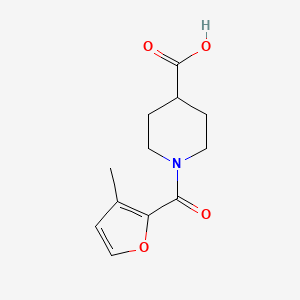
![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
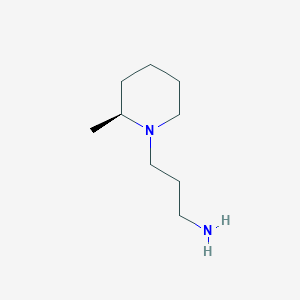
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
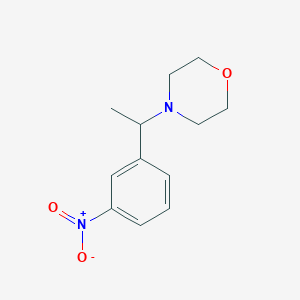
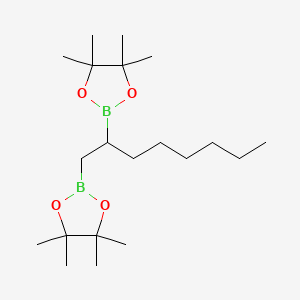
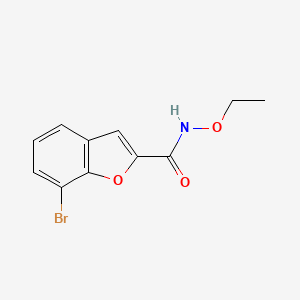
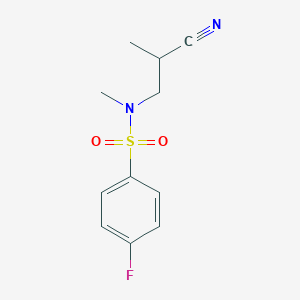

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
